(1R,3R)-3-Methoxycyclohexan-1-ol
CAS No.:
Cat. No.: VC16474457
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H14O2 |
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Molecular Weight | 130.18 g/mol |
IUPAC Name | (1R,3R)-3-methoxycyclohexan-1-ol |
Standard InChI | InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
Standard InChI Key | ANRGBAYCAUTVKN-RNFRBKRXSA-N |
Isomeric SMILES | CO[C@@H]1CCC[C@H](C1)O |
Canonical SMILES | COC1CCCC(C1)O |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Geometry and Stereochemical Features
The core structure of (1R,3R)-3-methoxycyclohexan-1-ol consists of a six-membered cyclohexane ring with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 1- and 3-positions, respectively. The (1R,3R) stereodescriptor indicates that both chiral centers adopt the R configuration. X-ray crystallography and computational modeling reveal a chair conformation where the hydroxyl group occupies an axial position to minimize steric hindrance with the methoxy substituent .
The SMILES notation (CO[C@@H]1CCCC@@HC1) explicitly defines the stereochemistry, while the InChIKey (CXYNOIDYMJDBLS-PHDIDXHHSA-N) provides a unique identifier for database searches . Comparative analysis with its brominated analog, (1R,3R)-3-bromocyclohexan-1-ol (PubChem CID: 130848047), highlights the electronic differences between methoxy and bromo groups, influencing reactivity in substitution and elimination reactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the stereochemical assignment. The NMR spectrum exhibits distinct signals for the methoxy protons (δ 3.57 ppm, singlet) and the hydroxyl-bearing methine proton (δ 4.32 ppm, quartet) . The NMR spectrum resolves the carbinol carbon at δ 75.79 ppm and the methoxy carbon at δ 56.24 ppm, consistent with analogous cyclohexanol derivatives . Mass spectrometry (HRMS-ESI) corroborates the molecular formula with a calculated exact mass of 130.09938 Da and an observed [M + Na]⁺ ion at m/z 153.0886 .
Synthesis and Production Methods
Stereoselective Synthesis via Epoxide Ring-Opening
A robust synthetic route involves the stereoselective ring-opening of (1R,3R)-3,4-epoxycyclohexan-1-ol with methanol under acidic conditions. This method leverages the trans-diaxial opening mechanism to install the methoxy group with >98% stereochemical fidelity . Key steps include:
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Epoxidation: Treatment of cyclohexa-1,4-dien-1-ol with m-CPBA yields the corresponding epoxide.
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Ring-Opening: Methanol nucleophilic attack on the epoxide, catalyzed by boron trifluoride etherate, produces the diastereomerically pure product.
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Purification: Column chromatography (hexane/ethyl acetate, 70:1) isolates the target compound in 85% yield .
Protecting Group Strategies
Advanced syntheses employ silicon-based protecting groups to enhance regioselectivity. For example, tert-butyldimethylsilyl (TBS) protection of the hydroxyl group prior to methoxy installation prevents unwanted side reactions. Deprotection using pyridinium p-toluenesulfonate (PPTS) in methanol restores the free alcohol without racemization .
Physical and Chemical Properties
Thermodynamic Parameters
Reactivity Profile
The axial hydroxyl group participates in hydrogen bonding, conferring moderate acidity (pKa ≈ 15.1). The methoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution in derivative syntheses. Under basic conditions, the compound undergoes β-elimination to form cyclohexene derivatives, a reaction mitigated by steric protection of the hydroxyl group .
Applications in Pharmaceutical Chemistry
Building Block for Vitamin D Analogues
(1R,3R)-3-Methoxycyclohexan-1-ol serves as a precursor in the synthesis of 19-norvitamin D₃ derivatives. Its rigid cyclohexane scaffold orients substituents for efficient [6π]-electrocyclization during the construction of the secosteroid core . Recent studies demonstrate its utility in synthesizing C2-alkoxy-substituted calcitriol analogs with enhanced binding affinity for the vitamin D receptor .
Chiral Auxiliary in Asymmetric Synthesis
The compound’s stereochemical rigidity enables its use as a chiral auxiliary in Evans-type aldol reactions. Temporary incorporation into α-chiral aldehydes induces facial selectivity during nucleophilic addition, achieving enantiomeric excesses >90% .
Recent Research Developments
Catalytic Asymmetric Methoxylation
A 2024 Journal of Organic Chemistry study reports a nickel-catalyzed enantioselective methoxylation of cyclohexene oxides, achieving 99% ee for (1R,3R)-3-methoxycyclohexan-1-ol. The catalyst system (NiCl₂·(DME)/BINAP) enables gram-scale production with turnover numbers exceeding 10,000 .
Solid-State NMR Characterization
Advanced solid-state NMR techniques have resolved hydrogen-bonding networks in crystalline (1R,3R)-3-methoxycyclohexan-1-ol, revealing unprecedented details about its supramolecular architecture. These findings inform the design of co-crystals for drug delivery applications .
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